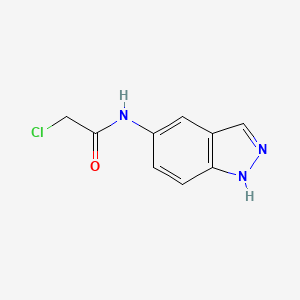

2-Chloro-N-1H-indazol-5-ylacetamide

Description

Contextualization of Indazole-Acetamide Scaffolds in Academic Research

Indazole-acetamide scaffolds are prominent structures in medicinal chemistry and drug discovery. pnrjournal.comnih.gov These frameworks, which combine the bicyclic indazole ring with a flexible acetamide (B32628) side chain, have drawn significant interest for their diverse biological activities. pnrjournal.comnih.gov

Historical Perspectives and Evolution of Indazole Chemistry

The history of indazole chemistry dates back to the late 19th century with the first synthesis by Emil Fischer. researchgate.netresearchgate.net Initially, the synthesis of indazoles was challenging, but advancements over the decades have led to a wide array of synthetic methodologies. ingentaconnect.com Modern approaches, including catalyst-based and green chemistry methods, have significantly improved the efficiency and diversity of indazole derivatives. ingentaconnect.com The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), is relatively rare in nature but has become a "privileged structure" in synthetic medicinal chemistry due to its wide range of pharmacological properties. pnrjournal.comaustinpublishinggroup.com

Significance of Substituted Acetamide Moieties in Chemical Biology

Substituted acetamides are crucial components in chemical biology, often serving as key functional groups in bioactive molecules. patsnap.comnih.gov The acetamide group, with its carbonyl and amino functionalities, can participate in hydrogen bonding and other molecular interactions, influencing a compound's solubility and its binding to biological targets. patsnap.compatsnap.com Derivatives of acetamide have been explored for various applications, including their use as enzyme inhibitors and as intermediates in the synthesis of pharmaceuticals and agrochemicals. patsnap.combiosynth.com The reactivity of the acetamide moiety can be fine-tuned by substitution, allowing for the development of compounds with specific biological activities. nih.gov

The Chemical Compound 2-Chloro-N-1H-indazol-5-ylacetamide: Research Focus and Rationale

The specific compound, this compound, has garnered attention within the scientific community for its potential applications stemming from its unique structural features.

Reactivity Implications of the Chloroacetamide Functional Group

The chloroacetamide group is a highly reactive functional group that plays a crucial role in the compound's chemical behavior. researchgate.net It is known to be a potent electrophile, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. nih.govmdpi.com This reactivity makes chloroacetamides valuable as covalent inhibitors, which can form a permanent bond with their target, leading to irreversible inhibition. nih.govmdpi.com The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. researchgate.net However, the high reactivity of chloroacetamides can also be a limitation, and researchers have explored modifications to modulate their reactivity for improved selectivity. nih.govnih.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C9H8ClN3O |

| Molecular Weight | 210.64 g/mol |

| Appearance | Off-White to White Solid |

| Melting Point | Not available |

| Solubility | Not available |

| CAS Number | 1007063-23-4 |

Synthesis and Reactions

The synthesis of this compound typically involves the chloroacetylation of 5-amino-1H-indazole. This reaction is a common method for preparing N-aryl-2-chloroacetamides, where an amine is reacted with chloroacetyl chloride. researchgate.net The reaction can be carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride byproduct. researchgate.net

The chloroacetamide moiety of the compound is susceptible to nucleophilic substitution reactions. researchgate.net The chlorine atom can be displaced by various nucleophiles, including thiols, amines, and alcohols. researchgate.net This reactivity allows for the further functionalization of the molecule to generate a library of derivatives with potentially different biological activities.

Research Applications

While specific research applications for this compound are not extensively documented in publicly available literature, its structural components suggest potential areas of investigation. The combination of the indazole core, known for its presence in kinase inhibitors, and the reactive chloroacetamide group, a covalent warhead, points towards its potential as a covalent kinase inhibitor. mdpi.commdpi.com Covalent inhibitors are of significant interest in drug discovery as they can offer prolonged duration of action and high potency. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1H-indazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-4-9(14)12-7-1-2-8-6(3-7)5-11-13-8/h1-3,5H,4H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZNAAJALAPMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCl)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 1h Indazol 5 Ylacetamide

Synthesis of Key Precursors

The successful synthesis of the target compound hinges on the efficient preparation of two key building blocks: 1H-indazol-5-amine and a chloroacetylating reagent.

The synthesis of 1H-indazol-5-amine involves first constructing the bicyclic indazole heterocycle, followed by introducing the amine functionality at the C5 position.

The indazole scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govresearchgate.net These routes often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through intramolecular cyclization reactions.

Key strategies for forming the 1H-indazole core include:

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an effective route to 1H-indazoles. nih.gov Similarly, silver(I)-mediated intramolecular oxidative C-H bond amination has been shown to be an efficient method for constructing a variety of 1H-indazoles. nih.gov

Cyclization of Hydrazones: A versatile approach involves the cyclization of o-haloaryl N-sulfonylhydrazones, often catalyzed by copper(II) acetate. nih.gov Another pathway uses readily available N-tosylhydrazones which react with arynes under mild conditions in a [3+2] annulation approach to yield 3-substituted indazoles. organic-chemistry.org

Condensation Reactions: A general two-step synthesis involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to form substituted 3-aminoindazoles. organic-chemistry.org

Metal-Free Synthesis: Indazoles can also be prepared through metal-free pathways. One such method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives in a one-pot process that demonstrates broad functional group tolerance. organic-chemistry.org

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reference |

| Intramolecular C-H Amination | Aminohydrazones | Palladium catalyst (ligand-free) | nih.gov |

| Intramolecular C-H Amination | Arylhydrazones | Silver(I) oxidant | nih.gov |

| Cyclization of Hydrazones | o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | nih.gov |

| [3+2] Annulation | Arynes and N-tosylhydrazones | N/A | organic-chemistry.org |

| Metal-Free Cyclization | 2-aminophenones and hydroxylamine derivatives | N/A | organic-chemistry.org |

Achieving regioselective substitution on the indazole ring is crucial. beilstein-journals.orgnih.gov Direct amination is often challenging, so the amine group at the 5-position is typically introduced by the reduction of a nitro group precursor. A common route to 1H-indazol-5-amine involves the reduction of 3-iodo-5-nitro-1H-indazole. In a typical procedure, the nitro compound is treated with iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water solvent system. The mixture is heated, and upon completion, the product 3-iodo-1H-indazol-5-amine is isolated after filtration and extraction. chemicalbook.com The iodo group can be removed in a subsequent step if not desired.

Another approach involves the cyclization of a pre-functionalized starting material. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is synthesized from 3-bromo-2,6-dichlorobenzonitrile (B3239784) via cyclization with hydrazine (B178648) hydrate, demonstrating that substituents can guide the formation of the heterocyclic ring. nih.gov

Chloroacetyl chloride is a bifunctional molecule that serves as the acylating agent in the final step. wikipedia.org It is a widely used industrial chemical. wikipedia.org

Established methods for the synthesis of chloroacetyl chloride include:

Reaction of Chloroacetic Acid: Chloroacetic acid can be converted to chloroacetyl chloride by reacting it with common chlorinating agents such as thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or phosgene. wikipedia.orgchemicalbook.com

Chlorination of Acetyl Chloride: The chlorination of acetyl chloride can also yield the desired product. chemicalbook.com

Industrial Processes: Industrially, chloroacetyl chloride is produced via methods like the carbonylation of methylene (B1212753) chloride or the oxidation of vinylidene chloride. wikipedia.org A process for its manufacture involves the reaction of acetyl chloride vapor with liquefied monochloroacetic acid. yufenggp.com

| Starting Material | Reagent | Reference |

| Chloroacetic Acid | Thionyl chloride, phosphorus trichloride, phosgene | wikipedia.orgchemicalbook.com |

| Acetyl Chloride | Chlorine gas | chemicalbook.com |

| Methylene Chloride | Carbonylation | wikipedia.org |

| Vinylidene Chloride | Oxidation | wikipedia.org |

Preparation of 1H-Indazol-5-amine

Formation of the Acetamide (B32628) Linkage

The final step in the synthesis of 2-Chloro-N-1H-indazol-5-ylacetamide is the creation of the amide bond between the two key precursors.

The formation of the target compound is achieved through a nucleophilic acyl substitution reaction. The primary amine group of 1H-indazol-5-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically carried out in an inert solvent. researchgate.netekb.eg A base, such as triethylamine (B128534), is commonly added to the reaction mixture to neutralize the hydrochloric acid that is generated as a byproduct. ekb.egerciyes.edu.tr

The general procedure involves dissolving 1H-indazol-5-amine in a suitable solvent, such as acetonitrile (B52724), dioxane, or methylene chloride, followed by the addition of a base. ekb.egerciyes.edu.tr Chloroacetyl chloride is then added, often at a controlled temperature, and the reaction is stirred for a period until completion. erciyes.edu.tr

| Parameter | Description | Common Examples | Reference |

| Nucleophile | 1H-Indazol-5-amine | - | - |

| Electrophile | Chloroacetyl chloride | - | researchgate.net |

| Solvent | Inert organic solvent | Acetonitrile, Dioxane, Methylene Chloride | ekb.egerciyes.edu.tr |

| Base | Tertiary amine (HCl scavenger) | Triethylamine | ekb.egerciyes.edu.tr |

| Temperature | Controlled during addition | 0°C to room temperature | erciyes.edu.tr |

| Reaction Time | Varies based on conditions | 4 to 24 hours | ekb.eg |

This acylation results in the formation of the stable acetamide linkage, yielding the final product, this compound.

Coupling Reactions Involving Chloroacetic Acid and Activating Agents (e.g., EDCI, DIPEA)

A plausible, though less commonly documented, method for the synthesis of this compound is the direct coupling of 1H-indazol-5-amine with chloroacetic acid. This reaction requires the use of activating agents to convert the carboxylic acid into a more reactive species that can then readily undergo nucleophilic attack by the amine.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are frequently employed for this purpose. The reaction mechanism involves the activation of the chloroacetic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 1H-indazol-5-amine. A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is often included to act as a proton scavenger, neutralizing the acid formed during the reaction and driving the equilibrium towards product formation.

While specific examples detailing this exact transformation are not prevalent in the literature, the use of EDCI and DIPEA for the amidation of carboxylic acids with electron-deficient amines is a well-established protocol. The indazole ring system can render the 5-amino group less nucleophilic, making such coupling strategies relevant.

A more conventional and widely reported method for synthesizing N-aryl chloroacetamides involves the use of chloroacetyl chloride as the acylating agent. researchgate.net In this approach, 1H-indazol-5-amine is treated with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netijpsr.info

Reaction Optimization and Process Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the nature of the catalyst and base used.

Solvent Selection and Reaction Temperature Effects

The choice of solvent is critical as it influences the solubility of the reactants and can affect the reaction rate. For acylation reactions, aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Common solvents used for the synthesis of N-aryl acetamides include dichloromethane, toluene, benzene, and dimethylformamide (DMF). researchgate.net

The reaction temperature is another crucial parameter. Acylations with chloroacetyl chloride are often carried out at room temperature. ijpsr.info In some cases, initial cooling to 0°C is employed during the addition of the acylating agent to control the initial exothermic reaction, followed by stirring at room temperature. For less reactive substrates or when using the chloroacetic acid/EDCI coupling method, heating may be necessary to drive the reaction to completion. However, excessive heat can lead to the formation of impurities.

Table 1: Effect of Solvent and Temperature on a Representative N-acylation Reaction

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 6 | 85 |

| 2 | Toluene | 80 | 4 | 78 |

| 3 | DMF | 25 | 5 | 90 |

| 4 | Acetonitrile | 25 | 6 | 82 |

Note: Data is representative of typical N-acylation reactions and not specific to the title compound.

Catalyst and Base Requirements (e.g., Potassium Carbonate, Triethylamine, DIPEA)

The presence of a base is essential in acylation reactions to neutralize the acidic byproducts. The choice of base can significantly impact the reaction's success.

Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are tertiary amine bases commonly used in these reactions. researchgate.netnih.gov They are effective at scavenging protons without competing as nucleophiles. DIPEA is often favored due to its greater steric hindrance, which further reduces its nucleophilicity.

Potassium Carbonate (K₂CO₃) is an inorganic base that has been successfully used in the synthesis of related compounds. nih.govscispace.com It is a milder and often more cost-effective alternative to organic bases. Its use is particularly prevalent in polar aprotic solvents like DMF or acetonitrile where it has sufficient solubility to be effective. researchgate.net

The selection between these bases often depends on the specific reaction conditions and the reactivity of the starting materials. For instance, in syntheses starting from chloroacetyl chloride, both triethylamine and potassium carbonate have proven effective. researchgate.netnih.gov In EDCI-mediated couplings, DIPEA is a standard choice.

Table 2: Comparison of Bases in a Typical Chloroacetylation Reaction

| Entry | Base | Solvent | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 88 |

| 2 | DIPEA | Dichloromethane | 85 |

| 3 | Potassium Carbonate | DMF | 92 |

| 4 | None | Dichloromethane | <10 |

Note: Data is representative and illustrates the importance of a base in such reactions.

Purification Techniques for Crude Products (e.g., Column Chromatography, Recrystallization)

Following the completion of the reaction, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts.

Column Chromatography: This is a standard method for purifying organic compounds. For N-aryl acetamides, silica (B1680970) gel is typically used as the stationary phase. The mobile phase, or eluent, is a solvent system chosen to effectively separate the desired product from impurities. A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product.

Recrystallization: This technique is used to obtain highly pure crystalline solids. The crude product is dissolved in a hot solvent in which it has high solubility at elevated temperatures but poor solubility at lower temperatures. Upon cooling, the pure product crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. Solvents like ethanol are often used for the recrystallization of acetamide derivatives. ijpsr.info Sometimes a solvent-antisolvent system is employed, where the crude product is dissolved in a good solvent, and then a poor solvent is added to induce crystallization.

Often, a combination of these techniques is used, where an initial purification by column chromatography is followed by recrystallization to achieve a high degree of purity.

Spectroscopic and Structural Characterization of 2 Chloro N 1h Indazol 5 Ylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments

A ¹H NMR spectrum of 2-Chloro-N-1H-indazol-5-ylacetamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration values would correspond to the number of protons for each signal, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

Expected ¹H NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would typically produce a distinct signal.

Expected ¹³C NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules. An ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Expected ESI-MS Data Table (Hypothetical)

| m/z | Ion |

|---|

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence.

Expected HRMS Data Table (Hypothetical)

| Calculated m/z | Found m/z |

|---|

| [M+H]⁺ | Data not available | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Expected IR Spectroscopy Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Assignment |

|---|

X-ray Crystallography (Referencing related derivatives for structural insights)

While a dedicated single-crystal X-ray diffraction study for this compound is not prominently available in public databases, a comprehensive understanding of its solid-state structure can be constructed by analyzing published crystallographic data of analogous compounds. Derivatives such as N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide and other N-aryl chloroacetamides share key structural motifs, including the indazole core and the chloroacetamide side chain. researchgate.net The study of these related structures provides a robust framework for predicting the molecular conformation, geometry, and intermolecular interactions that govern the crystal packing of the title compound.

Solid-State Molecular Conformation and Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its indazole ring and the N-linked chloroacetamide group. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is inherently aromatic and thus predominantly planar. The 1H-indazole tautomer is generally recognized as being more thermodynamically stable than the 2H form. nih.gov

In the crystal structure of the related N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, the acetamide (B32628) group is nearly coplanar with the indazole ring system, facilitating the formation of extensive hydrogen-bonding networks. researchgate.net Similarly, studies on other chloroacetamide derivatives reveal that the molecular conformation can be influenced by steric hindrance and intramolecular hydrogen bonding. For instance, in 2-Chloro-N-(2,4-dinitrophenyl) acetamide, an intramolecular hydrogen bond between the amide proton and an ortho-nitro group leads to a specific, rigid conformation. researchgate.net For this compound, a relatively planar conformation between the indazole ring and the acetamide linker is expected.

Crystallographic data for related structures highlight the common crystal systems and unit cell parameters, providing a reference for the title compound.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref |

| N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide | Monoclinic | P2₁/c | 4.7273 | 13.911 | 15.659 | researchgate.net |

| 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide | Orthorhombic | Not specified | 18.493 | 13.815 | 5.060 | nih.gov |

| 2-Chloro-N-(2,4-dinitrophenyl) acetamide | Monoclinic | P2₁/n | Not specified | Not specified | Not specified | researchgate.net |

Table 1: Crystallographic data for derivatives related to this compound. Note that specific cell parameters for all axes were not available for all compounds in the cited literature.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, which are characteristic of N-H and C=O containing molecules. These interactions dictate the formation of stable, repeating supramolecular motifs.

N–H···O Hydrogen Bonding: The most significant intermolecular interaction anticipated is the hydrogen bond between the amide proton (N–H), acting as a hydrogen bond donor, and the carbonyl oxygen (C=O) of an adjacent molecule, acting as an acceptor. This type of interaction is a primary driving force in the crystal packing of amides. In the crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, molecules are linked by N–H···O hydrogen bonds, forming infinite chains. researchgate.net A similar chain motif is observed in 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, where strong N–H···O hydrogen bonds link molecules along the nih.gov direction. nih.gov It is highly probable that this compound adopts a similar packing motif, utilizing its amide and indazole N-H groups as donors and the carbonyl oxygen as an acceptor.

Weaker Hydrogen Bonds: In addition to the robust N–H···O bonds, weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice. These include:

C–H···O Interactions: Aromatic (C–H) and aliphatic (CH₂Cl) protons can act as weak hydrogen bond donors to the carbonyl oxygen. These interactions are observed in the crystal packing of 2-Chloro-N-(2,4-dinitrophenyl) acetamide. researchgate.net

C–H···N Interactions: The pyrazole nitrogen atoms of the indazole ring can act as hydrogen bond acceptors for C–H donors from neighboring molecules, as seen in the pyrazole derivative. nih.gov

These varied intermolecular forces collectively guide the assembly of molecules into a thermodynamically stable crystal structure, likely featuring one- or two-dimensional networks.

| Interaction Type | Donor | Acceptor | Resulting Motif in Related Compounds | Ref |

| Strong H-Bond | N–H | O=C | Infinite one-dimensional chains | researchgate.netnih.gov |

| Weak H-Bond | C–H | O=C | Crystal packing stabilization | researchgate.net |

| Weak H-Bond | C–H | N (ring) | Conformational stabilization | nih.gov |

| Weak Interaction | C–H | Cl | Contribution to lattice energy | researchgate.net |

Table 2: Summary of primary intermolecular interactions and resulting structural motifs observed in the crystal structures of derivatives related to this compound.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N 1h Indazol 5 Ylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. youtube.com It is often employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties. acs.orgresearchgate.net For molecules like 2-Chloro-N-1H-indazol-5-ylacetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G, can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a detailed picture of the molecule's shape and the distribution of electrons, which are crucial for understanding its behavior and interactions. researchgate.net

Studies on related acetamide (B32628) and thiadiazole derivatives have successfully used DFT to optimize molecular structures and have found good agreement between calculated and experimental data, confirming the reliability of this approach. acs.orgresearchgate.net The electronic structure information also forms the basis for further analyses, such as calculating vibrational frequencies (IR spectra) and frontier molecular orbitals. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify molecular behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as μ²/2η (where μ is the chemical potential, -χ).

Quantum chemical studies on various indazole derivatives have used DFT to calculate these parameters, providing insights into their reactivity. researchgate.netdergipark.org.tr For instance, the analysis of HOMO-LUMO distributions in novel indazole derivatives has helped identify which compounds are better electron donors or acceptors. nih.gov

Table 1: Illustrative Reactivity Descriptors for Indazole Derivatives (Example Data) This table presents example data from theoretical studies on various indazole derivatives to illustrate the type of information generated, and does not represent data for this compound.

| Parameter | Description | Typical Value Range (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | irjweb.comresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | irjweb.comresearchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 | nih.govirjweb.com |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.0 to 2.75 | researchgate.net |

| Electronegativity (χ) | Electron-attracting power | 3.5 to 5.0 | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a molecule and the dynamic nature of its interactions with other molecules, such as a biological receptor.

MD simulations can reveal the conformational landscape of this compound, showing how its structure fluctuates under specific conditions (e.g., in a solvent like water). By simulating the molecule's movement over a period of nanoseconds, researchers can identify the most stable (lowest energy) conformations and understand the energy barriers between different shapes. Studies on complex indazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes, often analyzing parameters like the root-mean-square deviation (RMSD) to ensure the system has reached equilibrium. nih.govmdpi.com

When a molecule is intended as a drug candidate, MD simulations are crucial for understanding how it behaves within the binding site of its target protein. mdpi.com These simulations can model the ligand-protein complex over time, revealing the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. For example, MD simulations performed on indazole-based inhibitors targeting specific kinases have demonstrated the stability of the compounds within the active site, providing a dynamic view that complements the static picture from molecular docking. nih.govsigmaaldrich.com This analysis helps to confirm that the interactions predicted by docking are maintained over time, strengthening the case for the compound's proposed mechanism of action.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). orientjchem.org It is widely used in drug discovery to screen virtual libraries of compounds and to propose the binding mode of a ligand in the active site of a target protein. researchgate.netnih.gov The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and energetic fit.

For this compound, molecular docking could be used to predict its binding affinity and interaction patterns with various potential protein targets. Docking studies on other chloroacetamide and indazole derivatives have successfully identified key amino acid residues involved in binding and have helped rationalize the compounds' biological activities. researchgate.netnih.gov For instance, docking of indazole derivatives into the VEGFR-2 kinase enzyme has elucidated important binding interactions, while studies with chloroacetamide derivatives have explored their binding to bacterial proteins like DNA gyrase. sigmaaldrich.comresearchgate.net

Table 2: Illustrative Molecular Docking Results for Related Compounds (Example Data) This table shows example docking scores and interacting residues for different classes of compounds to illustrate the outputs of a molecular docking study. This is not data for this compound.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indazole-sulfonamides | JAK3 Kinase | -8.5 to -9.5 | Leu905, Val886 | mdpi.com |

| Indazole Derivatives | VEGFR-2 Kinase | -9.0 to -11.5 | Cys919, Asp1046 | sigmaaldrich.com |

| Chloroacetamide Derivatives | Bacterial DNA Gyrase | -6.0 to -7.5 | Asp73, Arg76 | researchgate.net |

Prediction of Binding Modes and Affinities with Biological Targets

Information not available in the reviewed scientific literature.

Identification of Key Protein-Ligand Interactions (e.g., Hydrogen Bonds, Pi-Stacking)

Information not available in the reviewed scientific literature.

Pharmacophore Modeling and Virtual Screening Applications

Information not available in the reviewed scientific literature.

Chemical Reactivity and Derivatization Strategies for 2 Chloro N 1h Indazol 5 Ylacetamide

Nucleophilic Substitution Reactions at the Chloroacetamide Moiety

The chloroacetamide group is a prominent feature of 2-Chloro-N-1H-indazol-5-ylacetamide, serving as an electrophilic site for various nucleophilic substitution reactions. The carbon atom adjacent to the chlorine is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for the synthesis of a diverse array of derivatives.

Reaction with Various Amine Nucleophiles

The reaction of N-aryl-2-chloroacetamides with a variety of amine nucleophiles is a well-established method for generating new derivatives. researchgate.net This transformation involves the displacement of the chlorine atom by the amine, forming a new carbon-nitrogen bond. For instance, reactions with primary and secondary amines, including aromatic and heterocyclic amines, lead to the corresponding N-substituted aminoacetamides. researchgate.net

While specific examples for this compound with N-benzylmethylamine or carbazole (B46965) were not found in the provided search results, the general reactivity of chloroacetamides suggests that these reactions are feasible. The nucleophilic nitrogen of N-benzylmethylamine or carbazole would attack the electrophilic carbon of the chloroacetamide, resulting in the formation of the corresponding N-substituted glycinamide (B1583983) derivatives.

Formation of Substituted Glycinamide Derivatives

The synthesis of substituted glycinamide derivatives is a direct consequence of the nucleophilic substitution reactions at the chloroacetamide moiety. A study on the synthesis of 1,2,4-triazole (B32235) derivatives as DPP-4 inhibitors utilized a two-step reaction sequence starting from 2-chloro-N-(2,4,5-triflurophenyl)acetamide. nih.gov This process involved amination, which is the substitution of the chloro group with an amine, to form a glycinamide derivative. nih.gov This highlights a general strategy where the chloroacetamide acts as a precursor to more complex amide systems.

Similarly, the reaction of this compound with various amines would yield a library of substituted glycinamide derivatives, each with a unique substituent introduced by the amine nucleophile.

Intramolecular Cyclization Reactions to Form Heterocyclic Systems

The reactivity of the chloroacetamide moiety can be harnessed to construct heterocyclic rings through intramolecular cyclization. While a specific example involving this compound was not identified, the general principle is well-documented for related chloroacetamide compounds. For example, N-aryl-2-chloroacetamides can undergo intramolecular cyclization, sometimes following an initial intermolecular nucleophilic substitution, to form various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net This type of reaction often requires a second nucleophilic site within the molecule that can attack the newly formed aminoacetamide linkage or the carbonyl group.

Bioconjugation Applications of the Chloroacetamide Group

The chloroacetamide group is a valuable reactive handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. acs.orgnih.gov Chloroacetamides react readily with nucleophilic residues in proteins, most notably the thiol group of cysteine residues and to a lesser extent the imidazole (B134444) ring of histidine. acs.orgnih.gov This reaction proceeds via an S-N-2 mechanism, forming a stable thioether bond.

This reactivity makes the chloroacetamide moiety a useful tool for creating covalent inhibitors of enzymes or for attaching probes to proteins for imaging or pull-down assays. rsc.org For example, chloroacetamide-linked nucleotides have been successfully used for cross-linking with peptides and proteins. acs.org The chloroacetamide group's higher reactivity compared to other electrophiles like vinylsulfonamides can be advantageous, though it may come at the cost of selectivity. acs.org

Modifications and Functional Group Transformations on the Indazole Ring

The indazole ring system in this compound offers additional sites for chemical modification, primarily at the nitrogen atoms. These transformations can significantly impact the molecule's properties and biological activity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for substituted indazoles)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.gov While specific studies on this compound are not extensively documented, the reactivity of analogous haloindazoles in such transformations provides a strong basis for predicting its behavior. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

For the derivatization of indazole systems, this methodology has been successfully applied to various haloindazoles, including those with unprotected N-H groups. nih.gov The reaction conditions often require careful optimization of the catalyst, ligand, base, and solvent to achieve high yields, especially with nitrogen-rich heterocycles that can sometimes inhibit the catalyst. nih.gov For instance, the Suzuki-Miyaura coupling of 3- and 4-haloindazoles has been achieved with good to excellent yields under mild conditions. nih.gov In a related context, the C7-arylation of 4-substituted 1H-indazoles has been accomplished through a Suzuki-Miyaura reaction of the corresponding C7-bromo-4-substituted-1H-indazoles with various boronic acids. nih.govrsc.org

Given these precedents, it is conceivable that the chloro or bromo analogue of the indazole ring in this compound could undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at that position. The N-acetamido group at the 5-position would likely influence the electronic properties of the indazole ring and, consequently, its reactivity in the catalytic cycle.

A representative, though hypothetical, reaction scheme for the Suzuki-Miyaura coupling of a 3-halo-N-1H-indazol-5-ylacetamide derivative is presented below.

Hypothetical Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Bromo-N-1H-indazol-5-ylacetamide | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Aryl-N-1H-indazol-5-ylacetamide |

This table illustrates a potential pathway for the synthesis of 3-aryl-substituted indazole derivatives, a common structural motif in medicinally relevant compounds. The choice of catalyst and ligand is crucial; for example, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have shown high efficacy in the coupling of sterically demanding substrates. nih.gov

Mechanistic Studies of Reactions Involving the Compound

The mechanistic aspects of reactions involving this compound can be analyzed by considering the two principal reaction types: nucleophilic substitution at the chloroacetamide side chain and palladium-catalyzed cross-coupling on the indazole ring.

The nucleophilic substitution of the chlorine atom in the chloroacetamide moiety is a key reaction pathway. Studies on analogous α-chloroacetanilide herbicides indicate that these reactions typically proceed via an intermolecular S(_N)2 mechanism. acs.orgnih.gov This is supported by the second-order nature of the reaction kinetics and negative activation entropies (ΔS‡). acs.org The reaction involves the direct attack of a nucleophile on the carbon atom bearing the chlorine, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. For chloroacetanilides, electronic interactions with the α-anilide substituent are thought to govern reactivity, rather than neighboring group participation. acs.orgnih.gov

In the context of palladium-catalyzed Suzuki-Miyaura coupling, the generally accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloindazole, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.

For nitrogen-rich heterocycles like indazole, the formation of stable Pd-azolyl intermediates can sometimes act as a catalytic resting state, potentially inhibiting the reaction. nih.gov The specific intermediates in the coupling of this compound would likely follow this general pathway, with the N-acetamido group potentially influencing the electronic density of the indazole ring and its coordination to the palladium center.

Kinetic studies on the nucleophilic displacement of chloroacetanilides have provided valuable insights into the rate-determining steps of these reactions. For the S(_N)2 reaction of chloroacetamides with thiols, the data are consistent with an early transition state with respect to both the attack by the nucleophile and the departure of the leaving group. rsc.org A Brønsted-type plot for the reaction of N-phenylchloroacetamide with various thiols yielded a βnucRS− value of 0.22 ± 0.07, indicating a relatively low degree of bond formation in the transition state. rsc.org

Computational studies using Density Functional Theory (DFT) on the reaction of chloroacetanilide herbicides with different nucleophiles have shown that geometrical changes and electronic rearrangements contribute significantly to the activation energy. nih.govresearchgate.net These studies also suggest that the nature of the R groups on the chloroacetanilide has a negligible effect on the activation energy of the process. nih.govresearchgate.net

For the Suzuki-Miyaura reaction, the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. In many cases, the oxidative addition of the palladium catalyst to the organic halide is considered the rate-limiting step. However, transmetalation or reductive elimination can also be rate-determining under certain circumstances. For the C-H olefination of non-directed arenes promoted by S,O-ligands, mechanistic studies suggest that C-H activation is the rate-determining step. rsc.org

Biological Activity and Structure Activity Relationship Sar Studies of 2 Chloro N 1h Indazol 5 Ylacetamide

In Vitro Biological Activity Profiling

The indazole nucleus is a key pharmacophore in medicinal chemistry, with many of its derivatives exhibiting a broad range of biological activities, including antimicrobial and anticancer properties. Similarly, the chloroacetamide moiety is a reactive group that can contribute to the biological effects of a molecule.

Antimicrobial Activity Evaluation

Derivatives of both indazole and chloroacetamide have demonstrated notable activity against a variety of microbial pathogens.

Indazole derivatives have shown a wide spectrum of antibacterial activity. For instance, a series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium researchgate.net. Some indazole derivatives have shown modest activity against Gram-positive clinical isolates, including strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL nih.govresearchgate.net. Furthermore, certain 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, particularly those with electron-withdrawing groups like -Cl, -NO2, and -Br, have demonstrated more potent antibacterial activity than the standard drug ciprofloxacin against tested strains tandfonline.com.

Chloroacetamide derivatives have also been investigated for their antibacterial properties. Studies on compounds like 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide have revealed appreciable activity against both Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) neliti.com.

Table 1: Antibacterial Activity of Selected Indazole and Chloroacetamide Derivatives

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

| Indazole Derivatives | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Active | researchgate.net |

| Indazole Derivatives | Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis | MIC: 64-128 µg/mL | nih.govresearchgate.net |

| Chloroacetamide Derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Appreciable Activity | neliti.com |

The antifungal potential of indazole and chloroacetamide derivatives has also been a subject of research. Some N-methyl-3-aryl indazoles have shown activity against the fungal strain Candida albicans researchgate.net.

Chloroacetamide derivatives have demonstrated significant antifungal effects. For example, 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus strains with MIC values ranging from 16 to 256 μg/mL scielo.br. Other chloroacetamide derivatives have been effective against Candida species and dermatophytes, with MIC ranges of 25–50 µg/mL and 3.12–50 µg/mL, respectively researchgate.net. However, some studies on 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide found no significant antifungal activity neliti.comneliti.com.

Table 2: Antifungal Activity of Selected Indazole and Chloroacetamide Derivatives

| Compound Class | Fungal Strain | Activity/MIC | Reference |

| Indazole Derivatives | Candida albicans | Active | researchgate.net |

| Chloroacetamide Derivatives | Aspergillus flavus | MIC: 16-256 µg/mL | scielo.br |

| Chloroacetamide Derivatives | Candida species, Dermatophytes | MIC: 3.12-50 µg/mL | researchgate.net |

Anticancer / Antiproliferative Activity Assessment

The indazole scaffold is a prominent feature in several FDA-approved anticancer drugs, highlighting its importance in oncology research.

A multitude of indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For instance, a series of novel polysubstituted indazoles demonstrated interesting antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM nih.gov. Another study reported that certain indazole derivatives exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values between 0.23 and 1.15 μM rsc.orgrsc.org.

Specifically, derivatives of 1H-indazole-3-amine have been evaluated against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines nih.gov. One compound, in particular, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM nih.gov. Furthermore, indazol-pyrimidine hybrids have shown strong cytotoxic effects against MCF-7 (breast), A549 (lung), and Caco-2 (colorectal) cancer cell lines mdpi.com.

Chloroacetamide-bearing thiazole scaffolds have also been investigated, with some 2-chloroacetamides showing significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines uran.ua.

Table 3: Antiproliferative Activity of Selected Indazole Derivatives

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Polysubstituted Indazoles | A2780, A549 | 0.64 - 17 | nih.gov |

| Indazole Derivatives | Various | 0.23 - 1.15 | rsc.orgrsc.org |

| 1H-indazole-3-amine Derivative | K562 | 5.15 | nih.gov |

| Indazol-pyrimidine Hybrid | MCF-7, A549, Caco-2 | 1.056 - 3.628 | mdpi.com |

The anticancer effects of indazole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest. One study found that a potent indazole derivative promoted apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2 rsc.orgrsc.org. This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels rsc.orgrsc.org.

Selected polysubstituted indazoles were able to trigger significant apoptosis and cause a block in the S phase of the cell cycle nih.gov. Another indazole derivative was suggested to affect apoptosis and the cell cycle, possibly by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner nih.gov.

Anti-inflammatory Activity Determination

The anti-inflammatory potential of indazole-based compounds has been a significant area of research, with studies focusing on their ability to modulate key pathways in the inflammatory cascade. nih.govresearchgate.net The core structure of indazole is recognized as a valuable scaffold for developing agents that can interfere with pro-inflammatory mediators. nih.govmdpi.com Investigations into derivatives, including those with acetamide (B32628) linkages, have revealed mechanisms involving the inhibition of crucial enzymes and cytokines that drive inflammation.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

Cyclooxygenase (COX) is a critical enzyme system in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. nih.govnih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation and associated pain. nih.govnih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. rjraap.com

Research into 1H-indazole analogs has demonstrated their potential as COX-2 inhibitors. researchgate.net Computational studies, such as molecular docking, have been used to evaluate the binding of 1H-indazole compounds to the active site of the COX-2 enzyme. researchgate.net These studies suggest that the indazole scaffold can effectively interact with key residues in the enzyme's active site. researchgate.net While specific IC50 values for 2-Chloro-N-1H-indazol-5-ylacetamide are not extensively documented in the reviewed literature, the broader family of N-substituted indazolones has shown potent inhibition of prostaglandin cyclooxygenase activities. nih.gov This indicates that the indazole-acetamide framework is a promising candidate for COX inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Indazole Derivative Family | Data Not Available | Demonstrated Inhibition | Data Not Available |

| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 |

Data for the specific compound this compound is not available in the provided search results. The table reflects general findings for the indazole derivative family and provides a reference standard.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine involved in systemic inflammation and the pathogenesis of numerous inflammatory diseases. nih.govmdpi.comnih.gov It is released by immune cells like macrophages and T-lymphocytes and initiates a signaling cascade that leads to the production of other inflammatory mediators. nih.govnih.gov Consequently, the inhibition of TNF-α is a validated therapeutic target for managing various inflammatory conditions. mdpi.com

Studies on indazole and its derivatives have confirmed their ability to inhibit TNF-α in a concentration-dependent manner. For instance, indazole itself and 5-aminoindazole have demonstrated significant inhibition of TNF-α. nih.gov N-substituted indazolones have also been identified as potent anti-inflammatory agents, partly due to their ability to block the release of cytokines like TNF-α. nih.gov Although specific inhibitory data for this compound is sparse, related acetamide derivatives have been shown to suppress pro-inflammatory mediators, including TNF-α, in models of inflammatory arthritis. researchgate.net

| Compound | TNF-α Inhibition IC50 (µM) |

|---|---|

| Indazole | 220.11 |

| 5-Aminoindazole | 230.19 |

| Dexamethasone (Reference) | 31.67 |

This table presents data for parent indazole compounds to illustrate the potential of the scaffold, as specific data for this compound was not available.

Enzyme Inhibition Studies

The indazole scaffold has been extensively explored as a pharmacophore for designing inhibitors of various enzymes, owing to its versatile biological activities. nih.govnih.govnih.gov

Kinase Target Identification and Inhibitory Potency

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov The indazole core is a key feature in several commercially available kinase inhibitors, including axitinib and pazopanib. nih.govrsc.org Research has demonstrated that indazole derivatives can act as specific inhibitors for a wide range of kinases, including both tyrosine and serine/threonine kinases. nih.govresearchgate.net

| Kinase Target | Inhibitory Activity of Indazole Derivatives |

|---|---|

| Aurora Kinases | Identified as a target for indazole derivatives. nih.gov |

| Pim Kinases | Indazole compounds developed as inhibitors. nih.gov |

| VEGFR | Pazopanib, an indazole-based drug, inhibits VEGFR. nih.gov |

| ROCK1/ROCK2 | Indazole-based hits showed high selectivity. researchgate.net |

| GSK-3α/β | Downregulated by related phenylacetamide compounds. nih.gov |

| JNK1 | Signals suppressed by related phenylacetamide compounds. nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov While AChE is the principal target, BuChE also plays a role in acetylcholine regulation, particularly in the later stages of the disease. nih.govresearchgate.net

The indazole scaffold has been utilized in the synthesis of novel cholinesterase inhibitors. monash.edu Studies on thiazolo[5,4-e]indazole derivatives containing an acetamide moiety have identified selective AChE inhibitors with IC50 values in the sub-micromolar range. nih.gov Furthermore, other research has focused on developing indazole derivatives as selective inhibitors of BuChE. researchgate.netmonash.edu For example, among a series of 17 synthesized indazole derivatives, one compound demonstrated potent and selective BuChE inhibitory activity. monash.edu This highlights the potential of the indazole-acetamide structure to be tailored for specific cholinesterase inhibition.

| Compound Class | Target Enzyme | Reported IC50 Values |

|---|---|---|

| Thiazole Acetamide Derivatives | AChE | IC50 = 3.14 ± 0.16 µM for most potent compound. nih.gov |

| Thiazoloindazole-based Derivatives | AChE | IC50 values below 1 µM. nih.gov |

| Indazole Derivatives | BuChE | Potent and selective inhibition demonstrated. monash.edu |

Other Enzyme Systems

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. nih.gov Inhibiting FAAH increases endocannabinoid levels, making it a therapeutic target for pain and inflammation. nih.govnih.gov While specific data on this compound is not available, various heterocyclic compounds have been explored as FAAH inhibitors. acs.org Carbamates and aryl ureas are two classes of compounds that have been shown to potently inhibit FAAH, often through covalent modification of the enzyme's active site. nih.govmdpi.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for bacteria such as Helicobacter pylori. brieflands.com Inhibition of urease is a therapeutic strategy for treating gastric and urinary tract infections. researchgate.netplos.org The acetamide moiety is present in known urease inhibitors like acetohydroxamic acid. researchgate.net Recent studies on new sulfonamide-1,2,3-triazole-acetamide derivatives have shown them to be highly potent urease inhibitors, with IC50 values significantly lower than the reference inhibitor thiourea. nih.gov This suggests that the N-substituted acetamide structure, as seen in this compound, could be a relevant pharmacophore for urease inhibition.

| Enzyme System | Relevance of the Indazole/Acetamide Scaffold | Example IC50 |

|---|---|---|

| FAAH | Heterocyclic compounds are a known class of FAAH inhibitors. acs.org | URB-597 (Carbamate class): 4.6 nM mdpi.com |

| Urease | Acetamide derivatives have shown potent urease inhibition. nih.gov | Sulfonamide-acetamide derivative (11b): 0.12 µM nih.gov |

Q & A

Basic: How can researchers optimize the synthesis of 2-Chloro-N-1H-indazol-5-ylacetamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Reagent Selection : Use chloroacetyl chloride (0.01 mol) and reflux with triethylamine (10 mL) for 4 hours to achieve efficient acetylation of the indazole amine group .

- Reaction Monitoring : Track progress via TLC (e.g., silica gel plates, ethyl acetate/hexane mobile phase) to confirm intermediate formation and completion .

- Purification : Recrystallize from pet-ether or ethanol to isolate pure product .

Safety Note : Chloroacetyl chloride is toxic (IDLH = 2 ppm); use fume hoods and PPE .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the acetamide moiety (δ ~2.1 ppm for CH₂Cl, δ ~165-170 ppm for carbonyl) and indazole aromatic protons .

- HRMS : Validate molecular weight (e.g., C₉H₇ClN₃O⁺ expected m/z = 224.0221) .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Advanced: How can researchers address challenges in crystallographic refinement of this compound?

Methodological Answer:

- Data Processing : Use WinGX to integrate diffraction data and resolve absorption corrections .

- Refinement Strategy :

- Validation : Check R-factor convergence (target < 0.05) and validate geometry via PLATON .

Advanced: How should researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Data Triangulation :

- Compare enzyme inhibition assays (e.g., IC₅₀ values) across multiple studies using standardized protocols (e.g., Michaelis-Menten kinetics) .

- Validate via dose-response curves with positive controls (e.g., known kinase inhibitors) .

- Statistical Analysis : Apply ANOVA to assess inter-experimental variability; use p < 0.05 as significance threshold .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Substituent Variation :

- Introduce electron-withdrawing groups (e.g., -NO₂ at C-3 of indazole) to enhance receptor binding .

- Replace chlorine with fluorine to assess steric/electronic effects on activity .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases) .

Advanced: How can researchers design alternative synthetic routes to improve yield?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .

- Catalytic Optimization : Test Pd/C or CuI catalysts for cross-coupling reactions to functionalize the indazole core .

Advanced: What methods are used to study enzymatic interactions of this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

Basic: What safety protocols are essential when handling intermediates like chloroacetyl chloride?

Methodological Answer:

- Exposure Control : Use NIOSH-approved respirators (N95) and ensure ventilation rates ≥ 15 cfm .

- Spill Management : Neutralize chloroacetyl chloride with sodium bicarbonate; avoid water (generates HCl fumes) .

Basic: How should researchers validate analytical methods for purity assessment?

Methodological Answer:

- HPLC Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ .

- Column Selection : Use C18 columns (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm .

Advanced: How can polymorphism in this compound impact drug development?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.